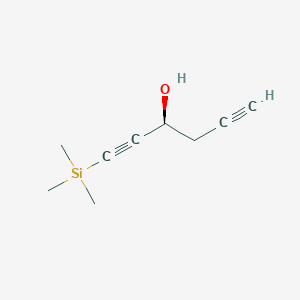
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- is an organic compound with the molecular formula C9H14OSi. It is a derivative of 1,5-hexadiyn-3-ol, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 1,5-hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- depends on the specific reaction or application. In general, the trimethylsilyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the presence of the triple bonds, which can participate in various addition and cycloaddition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiyn-3-ol: The parent compound without the trimethylsilyl group.
1,5-Hexadien-3-ol: A similar compound with double bonds instead of triple bonds.
1,5-Hexadiyn-3-one: A compound where the hydroxyl group is replaced by a carbonyl group.
Uniqueness
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- is unique due to the presence of the trimethylsilyl group, which provides additional stability and reactivity compared to its parent compound. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
188605-84-7 |
|---|---|
Fórmula molecular |
C9H14OSi |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
(3S)-1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3/t9-/m0/s1 |
Clave InChI |
FEVAQDGGCIWTLV-VIFPVBQESA-N |
SMILES isomérico |
C[Si](C)(C)C#C[C@H](CC#C)O |
SMILES canónico |
C[Si](C)(C)C#CC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
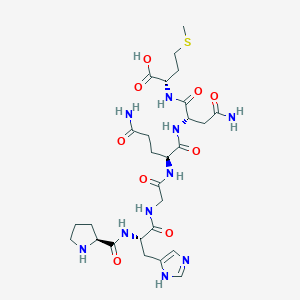
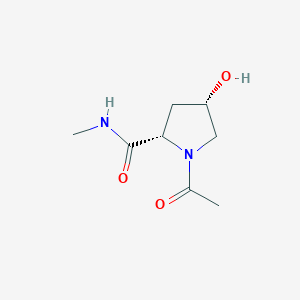
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
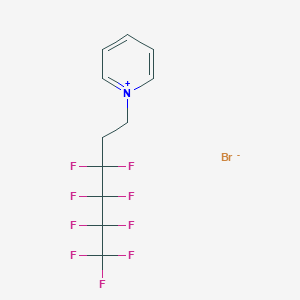
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
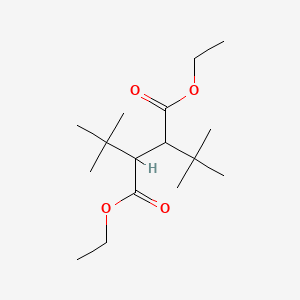

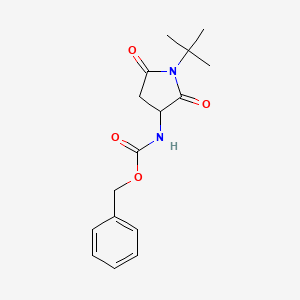
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
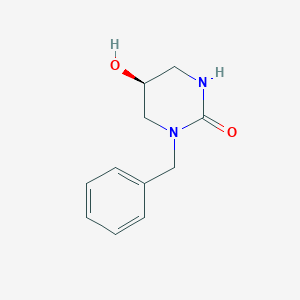
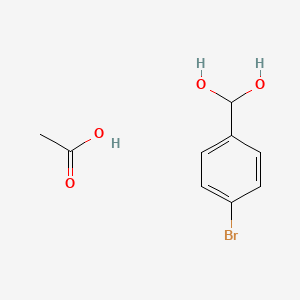
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
